chemical structure and properties of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole
chemical structure and properties of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole
An In-depth Technical Guide to 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole: Structure, Properties, and Synthetic Pathways
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the novel chemical entity, 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole. The content herein is curated for researchers, scientists, and professionals in the field of drug development and materials science. We will delve into the molecule's structural characteristics, physicochemical properties, plausible synthetic routes, and potential applications, grounding our discussion in established chemical principles and analogous structures.
Introduction and Rationale
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] The N-aryl substitution on the pyrrole ring, in particular, has been a fertile ground for the discovery of novel therapeutic agents.[3] The molecule 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole combines this key heterocyclic motif with a 4-(4-pentylcyclohexyl)phenyl group. This bulky, lipophilic substituent is of interest as it can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its membrane permeability and interaction with hydrophobic binding pockets in biological targets. This guide aims to provide a foundational understanding of this compound, stimulating further research into its potential applications.
Chemical Structure and Core Properties
The chemical structure of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole is characterized by a central pyrrole ring linked via its nitrogen atom to a phenyl ring, which is in turn substituted with a 4-pentylcyclohexyl group at the para position.
Caption: Chemical structure of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C21H29N | Derived from the chemical structure. |
| Molecular Weight | 295.47 g/mol | Calculated from the molecular formula. |
| LogP (Octanol/Water Partition Coefficient) | ~6.5 - 7.5 | The large, nonpolar pentylcyclohexylphenyl group will lead to high lipophilicity. Similar complex hydrocarbons exhibit high LogP values.[4] |
| Aqueous Solubility | Very Low | High lipophilicity generally correlates with low aqueous solubility.[5] |
| Polar Surface Area (PSA) | ~12.5 Ų | The primary contributor to PSA is the pyrrole nitrogen. This value is relatively low, suggesting good membrane permeability.[4] |
| Melting Point | 100-150 °C | The rigid aromatic and cycloaliphatic structures suggest a solid at room temperature with a moderately high melting point. For comparison, 1-(4-methylphenyl)-1H-pyrrole has a melting point of 82-84 °C.[6][7] |
| Boiling Point | > 400 °C | Expected to be high due to the large molecular weight and intermolecular forces. |
| Appearance | White to off-white crystalline solid | Based on the appearance of similar N-arylpyrroles.[8][9] |
Synthesis and Characterization
The synthesis of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole can be approached through several established methods for forming N-arylpyrroles. The Paal-Knorr synthesis is a classic and versatile method for this purpose.[10][11][12]
Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[10][12] In this case, the primary amine would be 4-(4-pentylcyclohexyl)aniline, and the 1,4-dicarbonyl compound would be 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.
Caption: Proposed Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-(4-pentylcyclohexyl)aniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-pentylcyclohexyl)aniline (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) followed by glacial acetic acid (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole.
Characterization Methods
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. Expected signals would include those for the pyrrole, phenyl, cyclohexyl, and pentyl protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. Key vibrational bands for the C-H, C=C (aromatic), and C-N bonds would be expected.[14]
-
Melting Point Analysis: To determine the melting point and assess the purity of the crystalline solid.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole suggest several potential areas of application.
Drug Development
-
Anticancer Agents: The pyrrole moiety is present in several anticancer drugs.[15] The lipophilic nature of the pentylcyclohexylphenyl substituent could enhance cell membrane penetration and interaction with intracellular targets.
-
Anti-inflammatory Agents: Many N-arylpyrroles exhibit anti-inflammatory activity.[1] This compound could be investigated for its potential to inhibit inflammatory pathways.
-
Antimicrobial Agents: Pyrrole derivatives have shown broad-spectrum antimicrobial activity.[14] The lipophilicity of this molecule might facilitate its entry into microbial cells.
Materials Science
-
Organic Electronics: The pyrrole ring is a key component of conducting polymers. While the bulky substituent might hinder polymerization, derivatives could be explored for their electronic properties in applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
-
Liquid Crystals: The rigid core (phenyl-pyrrole) combined with the flexible alkyl chain (pentyl) and the bulky cyclohexyl group are features often found in liquid crystalline materials. Further investigation into its mesomorphic properties could be warranted.
Future Directions and Conclusion
This technical guide provides a theoretical framework for the synthesis, characterization, and potential applications of 1-[4-(4-pentylcyclohexyl)phenyl]-1H-pyrrole. The next logical steps would be the actual synthesis and experimental validation of the predicted properties. Biological screening of this compound against various targets would be crucial to uncover its therapeutic potential. Furthermore, computational studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, could provide valuable insights to guide further research and development efforts.[5]
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